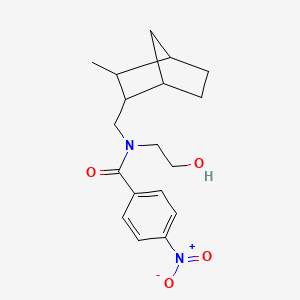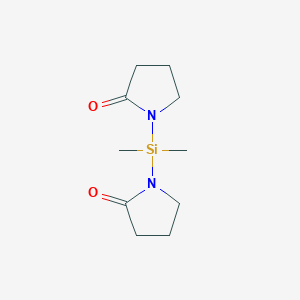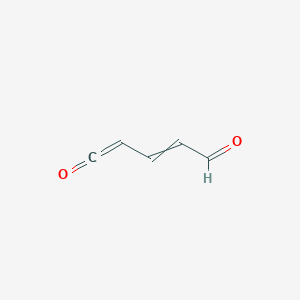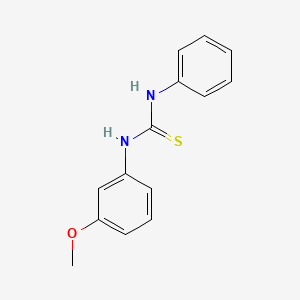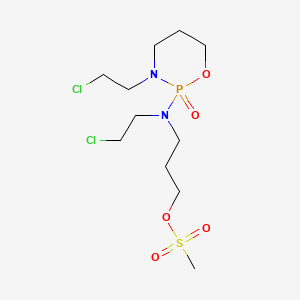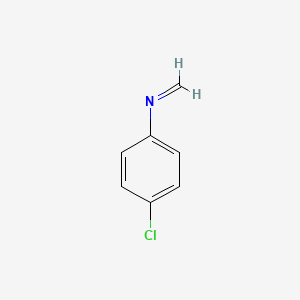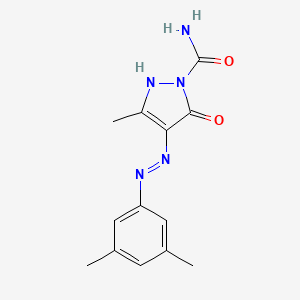
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone): is a heterocyclic compound that belongs to the pyrazoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) typically involves the following steps:
Formation of the Pyrazoline Ring: The pyrazoline ring can be synthesized through the cyclization of a suitable chalcone with hydrazine derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazoline intermediate with an appropriate carboxylic acid derivative under mild conditions.
Formation of the Hydrazone: The final step involves the reaction of the carboxamide intermediate with 3,5-xylylhydrazine to form the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to their active sites.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Action: The compound may inhibit the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide: Lacks the hydrazone moiety but shares similar core structure.
3,5-Dimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Similar pyrazoline ring but different substituents.
Uniqueness
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) is unique due to the presence of both the carboxamide and hydrazone groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
34388-24-4 |
|---|---|
Fórmula molecular |
C13H15N5O2 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
4-[(3,5-dimethylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C13H15N5O2/c1-7-4-8(2)6-10(5-7)15-16-11-9(3)17-18(12(11)19)13(14)20/h4-6,17H,1-3H3,(H2,14,20) |
Clave InChI |
RWSHOBOHKJTABY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N=NC2=C(NN(C2=O)C(=O)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



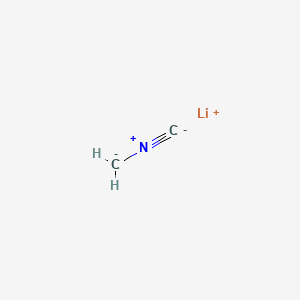
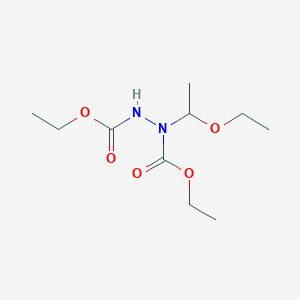
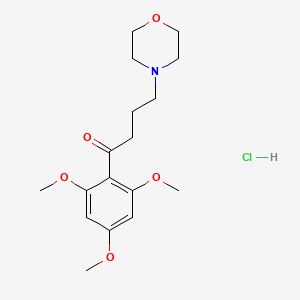
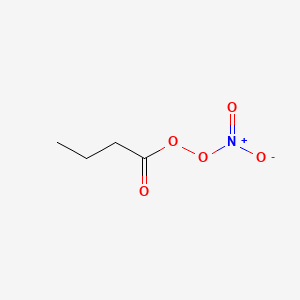
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)
![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)
